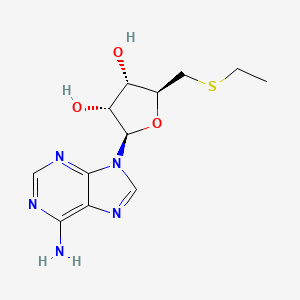

5'-S-ethyl-5'-thioadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5’-S-éthyl-5’-thioadénosine est un composé organique de formule moléculaire C12H17N5O3S. Elle appartient à la classe des 5’-désoxy-5’-thionucléosides, qui se caractérisent par la substitution du groupement ribose en position 5’ par un groupe thioalkyle

Analyse Des Réactions Chimiques

La 5’-S-éthyl-5’-thioadénosine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium.

Substitution : Le groupe éthylthio peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Chemoprotective Agent

Recent studies have identified 5'-S-ethyl-5'-thioadenosine as a potential chemoprotective agent against the toxic side effects of chemotherapeutic drugs like fluorouracil (5-FU). In particular, it has shown promise in protecting MTAP-deficient cancers. A study demonstrated that the compound could alleviate 5-FU-induced toxicity without compromising the drug's efficacy against tumors. This ability to selectively protect normal tissues while allowing chemotherapy to act on cancer cells highlights its therapeutic potential .

Role in Purine Metabolism

This compound plays a significant role in purine metabolism, particularly through its interactions with MTAP. Research indicates that this compound can serve as a substrate for MTAP, facilitating the conversion of nucleosides into their respective bases, which are essential for nucleotide synthesis and cellular energy metabolism .

Potential in Treating Metabolic Disorders

Given its role in purine salvage pathways, there is ongoing research into how this compound might be utilized in treating metabolic disorders characterized by disrupted purine metabolism. The ability to modulate these pathways could provide therapeutic avenues for conditions such as gout or other hyperuricemia-related diseases .

Antimicrobial Properties

Emerging studies have suggested that analogs of this compound may exhibit antimicrobial properties. For instance, certain derivatives have been shown to possess activity against various bacterial strains by disrupting quorum sensing mechanisms, which are crucial for bacterial communication and virulence . This opens new avenues for developing antimicrobial agents based on the structural framework of this compound.

Case Studies

Case Study 1: Chemoprotective Effects in Mouse Models

A study conducted on NRG mice treated with 5-FU alongside this compound showed significant survival benefits compared to those receiving only 5-FU. The co-administration resulted in lower toxicity levels and preserved hematological parameters, indicating a protective effect against chemotherapy-induced damage .

Case Study 2: Purine Metabolism Modulation

Research involving human colon carcinoma cell lines demonstrated that the administration of this compound led to enhanced conversion rates of nucleoside analogs into active metabolites via MTAP activity. This underscores its potential utility in designing drugs that leverage purine metabolism for therapeutic benefit .

Mécanisme D'action

Le mécanisme d’action de la 5’-S-éthyl-5’-thioadénosine implique son interaction avec des cibles moléculaires spécifiques, telles que l’adénosylhomocystéinase. Cette interaction peut influencer diverses voies biochimiques, conduisant aux effets observés . Les voies exactes et les cibles moléculaires font encore l’objet de recherches, mais la capacité du composé à moduler l’activité enzymatique est un aspect clé de son mécanisme.

Comparaison Avec Des Composés Similaires

La 5’-S-éthyl-5’-thioadénosine peut être comparée à d’autres thioadénosines, telles que :

5’-S-méthyl-5’-thioadénosine : Ce composé possède un groupe méthylthio au lieu d’un groupe éthylthio.

5’-S-propyl-5’-thioadénosine : Ce composé possède un groupe propylthio.

Le caractère unique de la 5’-S-éthyl-5’-thioadénosine réside dans sa substitution éthylthio spécifique, ce qui peut entraîner des propriétés biochimiques et des applications différentes par rapport à ses analogues.

Méthodes De Préparation

La synthèse de la 5’-S-éthyl-5’-thioadénosine implique généralement la substitution du groupe hydroxyle en position 5’ de l’adénosine par un groupe éthylthio. Une voie de synthèse courante comprend la réaction de l’adénosine avec l’éthylthiol dans des conditions de réaction spécifiques . Les méthodes de production industrielle peuvent impliquer des procédures plus complexes pour assurer un rendement et une pureté élevés, mais les méthodes industrielles détaillées ne sont pas facilement disponibles dans la littérature.

Propriétés

Formule moléculaire |

C12H17N5O3S |

|---|---|

Poids moléculaire |

311.36 g/mol |

Nom IUPAC |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O3S/c1-2-21-3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

HMXHURAGFHWODC-WOUKDFQISA-N |

SMILES |

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES isomérique |

CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.